molecular formula C9H10F2O2 B6322766 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene CAS No. 1046781-30-9

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene

Cat. No.: B6322766
CAS No.: 1046781-30-9
M. Wt: 188.17 g/mol
InChI Key: VLYOHTZNTLPHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1,4-difluoro-2-(methoxymethoxy)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6-7(10)3-4-8(11)9(6)13-5-12-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYOHTZNTLPHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OCOC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene typically involves the reaction of 1,4-difluoro-2-hydroxy-3-methylbenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene can be compared with other similar compounds such as:

Biological Activity

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene, also known by its CAS number 1046781-30-9, is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorobenzene core with a methoxymethoxy substituent and a methyl group at the meta position. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

This compound has been studied for its interactions with various biological systems. The mechanisms of action include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may interact with enzymes like cytochrome P450 and others involved in drug metabolism.
  • Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors, potentially modulating their activity. This is particularly relevant in the context of developing therapeutic agents targeting cancer or other diseases.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study assessed its effects on human cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)20

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that:

  • Fluorine Substitution : The presence of fluorine atoms enhances the compound's lipophilicity, improving cell membrane permeability.
  • Methoxymethoxy Group : This substituent appears to play a crucial role in receptor binding affinity and enzyme inhibition potential.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced antimicrobial activity when modified with additional functional groups .
  • Cancer Therapy Research : Another research effort focused on the anticancer properties of this compound, showing promising results in reducing tumor growth in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.